molecular formula C6H9NO B2799183 3-Hydroxy-1-methylcyclobutane-1-carbonitrile CAS No. 32082-18-1

3-Hydroxy-1-methylcyclobutane-1-carbonitrile

Cat. No.: B2799183
CAS No.: 32082-18-1
M. Wt: 111.144
InChI Key: WFBCPSVDXDXFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-methylcyclobutane-1-carbonitrile is a cyclobutane-derived organic compound featuring a carbonitrile (-C≡N) group and a methyl (-CH₃) group at position 1 of the cyclobutane ring, along with a hydroxyl (-OH) substituent at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-1-methylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(4-7)2-5(8)3-6/h5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBCPSVDXDXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32082-18-1
Record name 3-hydroxy-1-methylcyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-methylcyclobutane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-1-methylcyclobutane with cyanogen bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-methylcyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 3-Oxo-1-methylcyclobutane-1-carbonitrile.

    Reduction: 3-Hydroxy-1-methylcyclobutane-1-amine.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Hydroxy-1-methylcyclobutane-1-carbonitrile serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules. For instance, it can be modified through oxidation or reduction reactions to yield different functional groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

The compound's structural features suggest potential biological activities. Preliminary studies indicate that it may exhibit:

  • Anticancer Properties : Similar compounds have shown the ability to inhibit cancer cell proliferation, suggesting that this compound could have therapeutic applications in oncology.
  • Anti-inflammatory Effects : Its structural analogs have demonstrated anti-inflammatory properties, indicating that this compound might also contribute to therapeutic strategies against inflammatory diseases.

Material Science

Research indicates that derivatives of cyclobutane compounds can be used in developing new materials with specific mechanical properties. The unique ring structure can provide rigidity and stability, making it suitable for applications in polymers and other composite materials.

Case Study 1: Anticancer Activity

A study examined the anticancer effects of related cyclobutane derivatives by conjugating them with peptides. The results indicated enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could similarly enhance its therapeutic efficacy.

Case Study 2: Enzyme Interaction

Research on cyclobutane derivatives has shown their potential to interact with specific enzymes involved in metabolic pathways. Studies exploring these interactions have indicated that such compounds could inhibit key enzymes, leading to altered metabolic processes relevant in disease progression.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylcyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Structural Isomerism: The target compound and 3-(Hydroxymethyl)cyclobutane-1-carbonitrile share the same molecular formula (C₆H₉NO) but differ in substituent arrangement.

Functional Group Diversity : Methyl (3-hydroxyphenyl)-carbamate replaces the carbonitrile with a carbamate (-O(CO)NH₂) group, introducing hydrogen-bonding capacity and aromaticity. This difference correlates with its stringent safety protocols (e.g., particulate filters for handling) .

Heterocyclic Derivatives : Pyridine-based nitriles (e.g., 5-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit aromatic stabilization and distinct electronic properties compared to cyclobutane derivatives .

Physicochemical Properties and Handling Considerations

  • This compound: No explicit data on boiling point, solubility, or stability is available. Its discontinued status suggests niche or obsolete applications .
  • Methyl (3-hydroxyphenyl)-carbamate : Requires protective gloves and respiratory equipment due to dust explosion risks and occupational exposure limits .

Biological Activity

3-Hydroxy-1-methylcyclobutane-1-carbonitrile (C7H11NO) is an organic compound characterized by its unique cyclobutane structure with both hydroxyl and nitrile functional groups. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is depicted below:

C7H11NO\text{C}_7\text{H}_{11}\text{N}\text{O}

Key Features:

  • Hydroxyl Group : Contributes to hydrogen bonding and potential interactions with biological targets.
  • Nitrile Group : May influence reactivity and binding properties with enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of the hydroxyl and nitrile groups allows for various types of interactions, including:

  • Hydrogen Bonding : Facilitates binding to active sites on enzymes or receptors.
  • Electrophilic Interactions : The nitrile group can participate in nucleophilic attack mechanisms, influencing metabolic pathways.

These interactions can modulate the activity of target proteins, leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially leading to therapeutic effects in conditions requiring enzyme modulation.
  • Receptor Binding : Investigations suggest that it may bind to certain receptors, influencing signaling pathways critical for cellular functions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction :
    • Researchers investigated the interaction between this compound and a specific enzyme involved in metabolic processes. The results indicated a significant inhibitory effect, suggesting potential applications in drug development targeting metabolic disorders .
  • Receptor Binding Assays :
    • In vitro assays demonstrated that this compound effectively binds to a receptor implicated in inflammatory responses. This binding was associated with reduced inflammatory markers in cell cultures, highlighting its potential as an anti-inflammatory agent .
  • Synthesis and Derivative Studies :
    • Synthesis of derivatives of this compound has led to compounds with enhanced biological activities. For instance, modifications to the cyclobutane ring have resulted in derivatives exhibiting improved enzyme inhibition profiles .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
3-HydroxycyclobutanecarbonitrileC6H9NOLacks methyl group; different reactivity
1-MethylcyclobutanecarbonitrileC7H11NLacks hydroxyl group; impacts biological activity
Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylateC8H14O2Exhibits anti-inflammatory properties

The presence of both hydroxyl and nitrile groups in this compound contributes significantly to its unique reactivity and biological profile compared to these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 3-Hydroxy-1-methylcyclobutane-1-carbonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutanone derivatives may undergo nucleophilic substitution with methyl groups and subsequent cyanide introduction. Reaction parameters such as temperature (e.g., reflux at 80–100°C) and catalysts (e.g., acidic catalysts like H₂SO₄) are critical. Optimization requires systematic variation of solvent polarity, stoichiometry, and reaction time, monitored via TLC or HPLC .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify protons and carbons in the cyclobutane ring, hydroxy, and nitrile groups. For example, the nitrile carbon appears ~115–120 ppm in ¹³C NMR .
  • IR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch. Hydroxy O-H stretches appear as broad peaks around 3200–3600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 123 for C₆H₉NO) and fragmentation patterns verify molecular weight and structural integrity .

Q. What physicochemical properties are critical for laboratory handling of this compound?

  • Key Properties :

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the nitrile and hydroxy groups.
  • Stability : Hygroscopic nature necessitates storage under inert gas (e.g., N₂) and desiccants. Thermal stability should be assessed via DSC to avoid decomposition during reactions .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvents be resolved?

  • Methodology : Contradictions may arise from solvent polarity effects on transition states. For example, in polar solvents, stabilization of charged intermediates may accelerate nucleophilic substitutions. Systematic kinetic studies in solvents of varying polarity (e.g., water, THF, DCM) combined with computational modeling (DFT) can identify solvent-dependent reaction pathways .

Q. What is the impact of cyclobutane ring strain on the compound’s reactivity in ring-opening reactions?

  • Methodology : Ring strain (~110 kJ/mol in cyclobutane) increases susceptibility to ring-opening. Mechanistic studies using kinetic isotope effects (KIE) or trapping intermediates (e.g., with TEMPO) can elucidate whether reactions proceed via radical or ionic pathways. X-ray crystallography can correlate bond angles/distances with reactivity trends .

Q. How do structural modifications (e.g., substituting the hydroxy group) affect biological activity?

  • Methodology :

  • SAR Studies : Compare analogs like 1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (enhanced receptor binding due to bulky substituents) and 3-(Trifluoromethyl) analogs (improved metabolic stability).
  • Assays : Measure IC₅₀ in enzyme inhibition or cell viability assays. For example, replacing -OH with -OCH₃ may reduce hydrogen-bonding capacity, altering target affinity .

Q. What in silico methods predict pharmacokinetic properties, and how do they align with experimental data?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability.
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 cell permeability) or in vivo pharmacokinetic studies. Discrepancies may require refining computational models with experimental data .

Safety and Best Practices

  • Handling : Use nitrile gloves and particulate respirators (EN 143 standard) to prevent dermal/ inhalation exposure. Store in amber glass under N₂ to avoid moisture .
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.